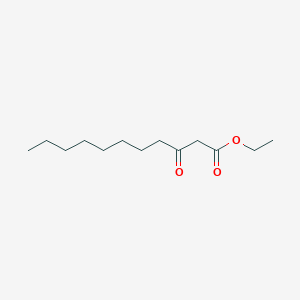
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid derivative. It is commonly used as a substrate in enzymatic assays, particularly for lipoprotein-associated phospholipase A2 (Lp-PLA2) activity. This compound is significant in biochemical research due to its role in studying enzyme kinetics and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine involves the esterification of glycerophosphocholine with myristic acid and 4-nitrophenylsuccinic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds. The reaction conditions often include anhydrous solvents like dichloromethane and a controlled temperature environment to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and high purity. The final product is usually purified through chromatographic techniques and characterized using spectroscopic methods.
Analyse Des Réactions Chimiques
Types of Reactions
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine primarily undergoes hydrolysis reactions catalyzed by phospholipase enzymes. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by phospholipase A2, typically in an aqueous buffer solution at physiological pH.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces 4-nitrophenol and lysophosphatidylcholine.
Oxidation: May yield oxidized derivatives of the nitrophenyl group.
Reduction: Results in reduced forms of the nitrophenyl group.
Applications De Recherche Scientifique
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.
Biology: Helps in understanding the role of phospholipases in cellular processes and diseases.
Medicine: Utilized in diagnostic assays to measure Lp-PLA2 activity, which is a biomarker for cardiovascular diseases.
Industry: Employed in the development of enzyme-based assays and diagnostic kits.
Mécanisme D'action
The compound acts as a substrate for lipoprotein-associated phospholipase A2 (Lp-PLA2). The enzyme hydrolyzes the ester bond at the sn-2 position, releasing 4-nitrophenol, which can be quantitatively measured. This reaction is crucial for studying the enzyme’s activity and its role in lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Myristoyl-2-(4-nitrophenylsuccinyl)-phosphatidylcholine
- 1-Palmitoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine
Uniqueness
1-Myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and the presence of a nitrophenyl group, which makes it an ideal substrate for spectrophotometric assays. Its structure allows for precise measurement of enzymatic activity, making it highly valuable in biochemical research.
Propriétés
IUPAC Name |
[(2R)-2-[4-(4-nitrophenoxy)-4-oxobutanoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O12P/c1-5-6-7-8-9-10-11-12-13-14-15-16-30(35)42-25-29(26-44-47(40,41)43-24-23-34(2,3)4)46-32(37)22-21-31(36)45-28-19-17-27(18-20-28)33(38)39/h17-20,29H,5-16,21-26H2,1-4H3/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCHZRRLIIQGMZ-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)
![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)

![2,5-bis(2-hexyldecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B8222484.png)






